molecular formula C14H14OS B3032596 Benzyl 4-methoxyphenyl sulfide CAS No. 26905-24-8

Benzyl 4-methoxyphenyl sulfide

Cat. No.: B3032596
CAS No.: 26905-24-8
M. Wt: 230.33 g/mol
InChI Key: GGUMXGHTTKUDNB-UHFFFAOYSA-N
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Description

Benzyl 4-methoxyphenyl sulfide is an organic compound with the molecular formula C14H14OS. It is characterized by the presence of a benzyl group attached to a 4-methoxyphenyl group through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-methoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction between benzyl chloride and 4-methoxythiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methoxyphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-methoxyphenyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.

    Industry: this compound is used in the production of oxygenated compounds, such as phenols, alcohols, and ethers. .

Mechanism of Action

The mechanism of action of benzyl 4-methoxyphenyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, facilitating catalytic processes. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-methoxyphenyl sulfide is unique due to the presence of the methoxy group, which enhances its solubility in organic solvents and influences its reactivity. This makes it a valuable compound in organic synthesis and material science .

Biological Activity

Benzyl 4-methoxyphenyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, particularly focusing on antimicrobial and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound (C14_{14}H14_{14}OS) features a benzyl group attached to a 4-methoxyphenyl group via a sulfur atom. The presence of the methoxy group enhances its solubility in organic solvents, which is beneficial for its reactivity in biological systems.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. A study evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several microbial strains. The findings indicated that while many synthetic derivatives did not show significant antimicrobial effects, certain modifications could enhance their activity.

Data Table: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Against
This compound>128>128None
4-Nitrobenzyl phenyl sulfide1632S. aureus
4-Chlorobenzyl phenyl sulfide3264E. coli

Source:

Anticancer Properties

The anticancer potential of this compound has also been explored through various assays. Compounds containing sulfur have been noted for their ability to induce apoptosis in cancer cells. For instance, studies indicate that certain benzyl sulfides can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines.

Case Study: Anticancer Activity

In a recent study, this compound was tested against different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

  • MCF-7 Cell Line : IC50_{50} = 25 µM
  • HeLa Cell Line : IC50_{50} = 30 µM

These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Some studies suggest that sulfur-containing compounds can inhibit enzymes involved in cellular signaling pathways, which may lead to reduced cell growth in cancer cells.
  • Membrane Disruption : The antibacterial mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death, as evidenced by structural studies showing alterations in membrane integrity upon treatment with certain derivatives.

Properties

IUPAC Name

1-benzylsulfanyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUMXGHTTKUDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447720
Record name 4-benzylsulfanylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-24-8
Record name 4-benzylsulfanylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The general procedure in example 39 was followed. 4-Iodoanisole (234 mg, 1.0 mmol), benzylmercaptan (117 μL, 1.0 mmol), CuI (10 mg, 0.05 mmol), K2CO3 (276 mg, 2.0 mmol), ethylene glycol (111 μL, 2.0 mmol) and 2-propanol (1.0 mL) were used to obtain the 4-benzylsulfanylanisole (206 mg, 90% yield) as colorless solid. Column chromatographic solvent (hexane/ethyl acetate=50/1). Melting point; 48-50° C. Rf=0.3 (hexane/ethyl acetate=40/1). 1H NMR (CDCl3, 300 MHz) δ 7.14-7.24 (m, 7 H), 6.76 (dt, 2 H, J=8.7 Hz, 2.1 Hz), 3.97 (s, 2 H), 3.76 (s, 3 H). 13C NMR (CDCl3, 75 MHz) δ 159.3, 138.3, 134.3, 129.1, 128.5, 127.2, 126.2, 114.6, 55.6, 41.6. IR (neat, cm−1) 3043, 3012, 2982, 2861. MS (EI) m/z (relative intensity) 230 (30), 91 (100). Anal Cald for C14H14OS, Cald. C, 73.01; H, 6.13. Found C, 72.86; H, 5.93.
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234 mg
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276 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.